4-ethoxy-N,N-diethylbenzenesulfonamide
Overview
Description
4-ethoxy-N,N-diethylbenzenesulfonamide is a chemical compound with the molecular formula C12H20N2O3S . It has a molecular weight of 272.37 .
Molecular Structure Analysis
The molecular structure of 4-ethoxy-N,N-diethylbenzenesulfonamide consists of a benzene ring substituted with an ethoxy group and a diethylsulfonamide group . The InChI key for this compound is QENQJFWCKIMCIG-UHFFFAOYSA-N .Scientific Research Applications
- Sulfonamides, including benzenesulfonamides, are well-known for their antibacterial properties. In a study by Ajani et al., a series of N,N-diethyl amide-bearing sulfonamides were synthesized via amidation of benzenesulfonamide precursors . Among them, N,N-diethyl-1-(phenylsulfonyl) piperidine-2-carboxamide (2b) demonstrated potent antibacterial activity against both Escherichia coli and Staphylococcus aureus. This compound could serve as a promising antibacterial agent.
- Recent research has explored the inhibitory effects of aryl thiazolone–benzenesulfonamides on carbonic anhydrase IX (CA IX) . CA IX is an enzyme associated with tumor growth and metastasis. Investigating the inhibition of CA IX by benzenesulfonamides opens avenues for potential anticancer drug development.
- Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . These compounds may combat antimicrobial and anticancer drug resistance by targeting cancerous cells. Further exploration of their anticancer potential is warranted.
- Sulfonamides, due to their versatile chemical properties, serve as efficient synthons for ligand design. Researchers have synthesized novel metal-based templates using sulfonamide scaffolds . Investigating the coordination chemistry of benzenesulfonamides with metal ions could lead to innovative applications.
- Sulfonamides are valuable building blocks for preparing biologically active molecules. Their incorporation into drug candidates, enzyme inhibitors, or other bioactive compounds continues to be an area of interest . Exploring the synthesis of novel derivatives based on this scaffold could yield promising results.
- Benzenesulfonamides play a crucial role in organic synthesis and medicinal chemistry. Researchers utilize them as intermediates for constructing diverse chemical entities . Investigating their reactivity, functionalization, and synthetic versatility contributes to advancements in drug discovery.
Antibacterial Activity
Carbonic Anhydrase IX Inhibition
Anticancer Potential
Metal Complexes and Ligands
Biologically Active Compounds
Organic Synthesis and Medicinal Chemistry
Mechanism of Action
While the specific mechanism of action for 4-ethoxy-N,N-diethylbenzenesulfonamide is not available, sulfonamides are known to inhibit bacterial synthesis of folic acid, which is crucial for their growth .
It has a predicted melting point of 156.14°C, a predicted boiling point of 422.0°C at 760 mmHg, and a predicted density of 1.2 g/cm3 .
Safety and Hazards
The safety information for 4-ethoxy-N,N-diethylbenzenesulfonamide indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-ethoxy-N,N-diethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-4-13(5-2)17(14,15)12-9-7-11(8-10-12)16-6-3/h7-10H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPXRBITNBKERY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-N,N-diethyl-benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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